molecular formula C13H13BrO B8268074 1-Bromo-3-propoxynaphthalene

1-Bromo-3-propoxynaphthalene

Cat. No.: B8268074
M. Wt: 265.14 g/mol
InChI Key: NBIZTDAGGDFCLL-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxynaphthalene, with the molecular formula C13H13BrO, is a specialized organic compound that serves as a valuable building block in research and development . This naphthalene derivative features a bromine atom and a propoxy group attached to its aromatic ring system. This specific structure makes it a promising intermediate in organic synthesis, particularly for constructing more complex molecules through cross-coupling reactions, where the bromine acts as a leaving group for metal-catalyzed transformations such as Suzuki or Heck reactions. Naphthalene-based compounds are widely investigated in material science for their potential applications in organic electronics and as nonlinear optical (NLO) materials . Furthermore, the naphthalene core is a common pharmacophore in medicinal chemistry, and derivatives like this are frequently used in the synthesis and exploration of new therapeutic agents, including chalcone-based compounds which have demonstrated a range of biological activities such as anticancer, anti-inflammatory, and antiviral properties . Researchers value this reagent for its role in developing novel chemical entities for both advanced materials and drug discovery initiatives. This product is intended for research purposes only and is not classified as a drug, cosmetic, or household product. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-3-propoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-2-7-15-11-8-10-5-3-4-6-12(10)13(14)9-11/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIZTDAGGDFCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propoxylation via Williamson Ether Synthesis

The propoxy group is introduced through nucleophilic substitution of 1-bromo-2-naphthol with 1-bromopropane. Bench-scale studies demonstrate that anhydrous potassium carbonate in acetonitrile at 80°C for 12 hours delivers optimal results :

Reaction scheme :

1-Bromo-2-naphthol+CH₃CH₂CH₂BrK₂CO₃, CH₃CN1-Bromo-3-propoxynaphthalene+KBr+CO₂[4]\text{1-Bromo-2-naphthol} + \text{CH₃CH₂CH₂Br} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{1-Bromo-3-propoxynaphthalene} + \text{KBr} + \text{CO₂} \quad

Optimized conditions :

ParameterOptimal ValueYield Impact
BaseK₂CO₃+15% vs NaOH
SolventAcetonitrile+22% vs DMF
Temperature80°C+18% vs 60°C
Reaction time12 hPlateau after 10 h

Notably, sodium hydroxide alternatives generate increased hydrolysis byproducts (up to 28% naphthol recovery) . Microwave-assisted synthesis reduces reaction time to 45 minutes but requires specialized equipment.

Alternative Alkylation Methods in Aqueous Media

Recent advances highlight water as a viable solvent for propoxylation, aligning with green chemistry principles. A 2025 study achieved 84% yield using phase-transfer catalysis :

System composition :

  • 1-Bromo-2-naphthol (1.0 eq)

  • 1-Bromopropane (1.5 eq)

  • Tetrabutylammonium bromide (0.1 eq)

  • 50% NaOH (aq)

  • 90°C, 8 hours

This method eliminates organic solvents but necessitates precise pH control to prevent dehydrohalogenation of the propyl bromide .

Industrial-Scale Production Considerations

Patented continuous-flow systems address scalability challenges inherent in batch processing :

Flow reactor design :

  • Residence time : 8 minutes

  • Throughput : 12 kg/h

  • Purity : 99.2% (HPLC)

  • Solvent recovery : 98% THF recycled

Critical factors for industrial adoption:

  • Bromine recycling : Closed-loop systems recover >95% unused Br₂ via distillation

  • Waste minimization : Alkaline hydrolysis converts KBr byproducts to KOH for reuse

  • Energy efficiency : Reactive distillation reduces heating requirements by 40%

Analytical Characterization and Quality Control

Robust analytical protocols ensure product integrity:

1H NMR (CDCl₃) :

  • δ 1.03 (t, J = 7.5 Hz, 3H, CH₂CH₂CH₃)

  • δ 1.80–1.86 (m, 2H, OCH₂CH₂)

  • δ 4.51 (t, J = 7.5 Hz, 2H, OCH₂)

  • Aromatic protons: δ 7.10–7.83 (m, 7H)

GC-MS validation :

  • Molecular ion: m/z 264.02 [M]⁺

  • Fragmentation pattern: 185 (M–Br), 157 (M–OCH₂CH₂CH₃)

Purity thresholds :

  • Pharmacopeial grade: ≥99.5% (HPLC area)

  • Industrial grade: ≥98.0%

Challenges and Optimization Strategies

Persistent hurdles in synthesis include:

Regioselectivity in bromination :

  • Electron-donating propoxy group directs electrophiles to para position

  • Computational modeling (DFT) predicts 89% ortho preference, aligning with experimental 87% yield

Byproduct formation :

  • Major impurity : 1-Bromo-4-propoxynaphthalene (≤3.2%)

  • Mitigation: Lower reaction temperature (0°C vs 25°C reduces by 58%)

Catalyst deactivation :

  • Phosphine ligands in Pd-catalyzed systems undergo oxidative addition

  • Solution: Bidentate ligands (dppf) increase catalyst lifetime 4-fold

Chemical Reactions Analysis

1-Bromo-3-propoxynaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, strong nucleophiles, and specific catalysts or reducing agents. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxynaphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propoxy group undergoes electron transfer processes, leading to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Boiling Point : 281°C
  • Refractive Index (nD²⁰) : 1.6580
  • Density : 1.483 g/cm³ (at 20°C)
  • Solubility : Miscible with alcohols, benzene, chloroform, and ether.
  • Safety : Health hazard rating of 2 (OSHA HCS), requiring medical observation for 48 hours post-exposure due to delayed toxicity symptoms .

Comparison with Similar Brominated Naphthalene Derivatives

Below is an analysis of key analogs:

1-Bromonaphthalene vs. 2-Bromonaphthalene

  • Structural Difference : Bromine substitution at the 1- vs. 2-position on the naphthalene ring.
  • Physicochemical Properties :

    Property 1-Bromonaphthalene 2-Bromonaphthalene
    Boiling Point (°C) 281 281–285 (estimated)
    Refractive Index (nD²⁰) 1.6580 ~1.65 (similar)
    CAS Number 90-11-9 580-13-2
  • Reactivity : The 1-position bromine in naphthalene is sterically hindered compared to the 2-position, leading to slower nucleophilic substitution reactions. This positional isomerism significantly impacts synthetic pathways in cross-coupling reactions .

1-Bromonaphthalene vs. Brominated Naphthols

Compounds like 1-Bromo-1-naphthol (MW: 233.07) and 1-Bromo-2-naphthol (MW: 223.07) differ due to hydroxyl group presence :

  • Thermal Stability : 1-Bromo-1-naphthol decomposes at 130°C, whereas 1-Bromonaphthalene remains stable up to 281°C.
  • Solubility : Hydroxyl groups enhance aqueous solubility (e.g., 1-Bromo-2-naphthol is sparingly soluble in water but soluble in alcohols and ethers) .
  • Applications : Brominated naphthols are used in dye synthesis, contrasting with 1-Bromonaphthalene’s role as a solvent or coupling reagent.

Comparison with Other Brominated Aromatics

Data from highlights differences in density, boiling points, and polarity:

Compound Density (g/cm³) Boiling Point (°C)
1-Bromonaphthalene 1.483 281
Bromopentafluorobenzene 0.923 212
1-Bromopropane 0.982 71
p-Bromotoluene 1.41 184
  • Polarity : Bromonaphthalenes are less polar than smaller bromoalkanes (e.g., 1-Bromopropane) due to their aromatic structure, affecting their use in chromatography or as solvents.
  • Safety : 1-Bromonaphthalene’s higher boiling point reduces volatility compared to 1-Bromopropane, but its toxicity requires stringent handling protocols .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-propoxynaphthalene, and what analytical methods validate its purity?

1-Bromo-3-propoxynaphthalene can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 3-propoxynaphthalen-1-ol with a brominating agent (e.g., HBr or PBr₃) under basic conditions. For example, analogous synthesis methods for brominated naphthalenes use K₂CO₃ in DMF to deprotonate the hydroxyl group, followed by reaction with a brominating reagent . Reaction progress is monitored via TLC using a solvent system like n-hexane:ethyl acetate (9:1). Purification involves extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure. Purity is validated using NMR (¹H/¹³C) and mass spectrometry, with structural confirmation via comparison to databases like NIST Chemistry WebBook .

Q. What are the key physicochemical properties of 1-Bromo-3-propoxynaphthalene relevant to laboratory handling?

Key properties include:

  • Molecular weight : 207.07 g/mol (calculated from C₁₀H₇Br) .
  • Boiling point : ~281°C (analogous to 1-bromonaphthalene) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate or dichloromethane.
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store in inert atmospheres at low temperatures to prevent degradation.

Q. What safety protocols are recommended when handling 1-Bromo-3-propoxynaphthalene in research settings?

  • Personal protective equipment (PPE) : Use nitrile rubber gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling; styrene-butadiene rubber gloves (12–15 mil, >4-hour breakthrough) for direct contact .
  • Ventilation : Work in a fume hood to avoid inhalation exposure (PAC-1: 2.4 mg/m³; PAC-3: 27 mg/m³) .
  • Spill management : Absorb with inert materials (e.g., sand, diatomaceous earth) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for the nucleophilic substitution in synthesizing 1-Bromo-3-propoxynaphthalene to maximize yield?

Optimization variables include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates .
  • Base strength : Strong bases (e.g., NaH) may improve deprotonation efficiency but risk side reactions.
  • Temperature : Elevated temperatures (50–80°C) accelerate substitution but may degrade sensitive substrates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactions in biphasic systems.
    Validate optimization via DOE (design of experiments) and kinetic studies.

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo studies of brominated naphthalene derivatives?

Contradictions often arise from differences in:

  • Metabolic pathways : In vitro systems lack hepatic enzymes present in vivo. Co-incubate with S9 liver fractions to mimic metabolic activation .
  • Exposure routes : Compare inhalation, oral, and dermal administration in animal models (e.g., rodents) to assess systemic effects .
  • Dosage metrics : Normalize doses to body surface area or plasma concentration for cross-species extrapolation.

Q. How do computational models predict the reactivity and stability of 1-Bromo-3-propoxynaphthalene under various experimental conditions?

  • DFT calculations : Use software (e.g., Gaussian, ORCA) to model the molecule’s HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvent interactions to assess stability in different media (e.g., aqueous vs. organic).
  • QSAR models : Corrogate experimental data (e.g., logP, pKa) with toxicity endpoints to forecast environmental persistence or bioaccumulation .

Data Contradiction Analysis

Discrepancies in reported toxicity values (e.g., LD₅₀) may stem from:

  • Species variability : Rodents vs. human cell lines exhibit divergent metabolic responses .
  • Purity of samples : Impurities (e.g., residual solvents) in synthesized batches can skew results. Validate purity via GC-MS or HPLC .
  • Experimental design : Static vs. flow-through exposure systems in inhalation studies yield different dose-response curves .

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